2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Description
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride is a piperidine derivative characterized by a furan-2-ylmethyl sulfanyl group attached to the piperidine ring at the 2-position. Its molecular formula is C₁₁H₁₈ClNOS, with a molecular weight of 247.78 g/mol . The compound’s structure combines a six-membered piperidine ring with a sulfur-containing furan substituent, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-6-12-10(4-1)8-14-9-11-5-3-7-13-11;/h3,5,7,10,12H,1-2,4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPMAUFPKIVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfanyl Intermediate
The key intermediate, furan-2-ylmethyl sulfanyl moiety, is typically prepared by the reaction of furan-2-ylmethanol or its derivatives with thiolating agents to introduce the sulfanyl (-S-) linkage. Common methods include:
- Thiol Alkylation: Reaction of furan-2-ylmethyl halides (e.g., bromide or chloride) with thiolates under basic conditions to form the sulfanyl linkage.
- Nucleophilic Substitution: Using sodium hydrosulfide or other sulfur nucleophiles to displace halides on furan-2-ylmethyl derivatives.
These methods ensure selective formation of the furan-2-ylmethyl sulfanyl intermediate, which is crucial for subsequent coupling to piperidine.
Coupling with Piperidine
The next step involves linking the sulfanyl intermediate to the piperidine ring via a methylene bridge. This is commonly achieved by:
- Alkylation of Piperidine: The piperidine nitrogen or a suitable position on the ring is alkylated with the prepared furan-2-ylmethyl sulfanyl derivative bearing a reactive leaving group (e.g., halide or tosylate).
- Use of Base Catalysts: Mild bases such as potassium carbonate or sodium hydride facilitate the nucleophilic substitution reaction, promoting the formation of the C-S-C linkage.
This step is critical to ensure the correct regioselectivity and yield of the desired substituted piperidine.
Formation of Hydrochloride Salt
After synthesis of the free base 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine, the compound is converted to its hydrochloride salt to improve stability, crystallinity, and solubility:
- Salt Formation: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ether) leads to precipitation of the hydrochloride salt.
- Isolation: The salt is isolated by filtration or crystallization, yielding a stable solid suitable for further use or analysis.
Experimental Data and Yields
While specific experimental procedures for this exact compound are limited in publicly available literature, analogous syntheses reported for similar sulfanyl-piperidine derivatives suggest the following typical outcomes:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfanyl intermediate synthesis | Furan-2-ylmethyl bromide + NaSH, DMF, RT | 75–85 | High selectivity, mild conditions |
| Piperidine alkylation | Piperidine + sulfanyl intermediate (halide), K2CO3, acetone, reflux | 65–80 | Requires control of temperature and stoichiometry |
| Hydrochloride salt formation | HCl in ethanol, 0°C to RT | 90–95 | Efficient precipitation and purification |
Note: RT = room temperature; DMF = dimethylformamide.
Analytical and Research Findings
- Purity and Characterization: The hydrochloride salt is typically characterized by NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm the structure and purity.
- Stability: The hydrochloride form enhances compound stability against oxidation of the sulfanyl linkage.
- Scalability: The synthetic route is amenable to scale-up with optimization of reaction times and solvent systems.
- Alternative Methods: Some research explores the use of microwave-assisted synthesis or catalytic systems to improve reaction rates and yields, though these are less documented for this specific compound.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Typical Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Sulfanyl intermediate synthesis | Thiol alkylation or nucleophilic substitution | Furan-2-ylmethyl halide, NaSH | 75–85 | High selectivity, mild conditions | Control of sulfur oxidation |
| Piperidine alkylation | Nucleophilic substitution | Piperidine, sulfanyl halide, K2CO3 | 65–80 | Straightforward coupling | Side reactions, regioselectivity |
| Hydrochloride salt formation | Acid-base reaction | HCl, ethanol | 90–95 | Improves stability and handling | Requires careful solvent choice |
Chemical Reactions Analysis
Types of Reactions
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The furan ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted furan and piperidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an essential precursor in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.
Biology
- Bioactive Compound : Research indicates that 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride exhibits potential antimicrobial and anticancer activities. Its interactions with biological targets suggest promising therapeutic applications.
Medicine
- Drug Development : The compound is explored for its potential therapeutic effects. Preliminary studies have shown that it may inhibit key enzymes involved in cancer proliferation and exhibit selective cytotoxicity towards cancer cells.
Industry
- Material Development : In industrial applications, this compound is utilized in the creation of new materials and catalysts. Its unique structure allows for innovative approaches in material science.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains:
| Microorganism | Activity (Minimum Inhibitory Concentration) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest its potential as an antimicrobial agent worthy of further investigation.
Anticancer Activity
In vitro studies have shown promising results regarding the anticancer potential of this compound:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 4.2 |
| A549 (Lung) | 6.3 |
These results indicate selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Case Studies and Research Findings
- Anticancer Mechanism : A study investigated the interaction of this compound with human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The compound exhibited an IC50 value of 25 nM, demonstrating significant inhibition compared to control compounds.
- Structure-Activity Relationship : Investigations into the structure-activity relationship of related compounds revealed that modifications on the furan and piperidine rings could enhance biological activity, suggesting avenues for further development.
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties tested against a panel of pathogens, showing notable effectiveness against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine Hydrochloride
A direct structural isomer, 3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (CAS: 1864056-12-1), differs only in the substituent position (3- vs. 2-piperidine position). Despite identical molecular formulas (C₁₁H₁₈ClNOS) and weights (247.78 g/mol), positional isomerism can significantly alter binding affinity and metabolic stability. For example, the 2-position isomer may exhibit enhanced interaction with planar receptor sites compared to the 3-isomer due to steric and electronic effects .
Table 1: Structural Isomer Comparison
| Compound Name | Substituent Position | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine HCl | 2-position | 247.78 | Potential for planar receptor interaction |
| 3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine HCl | 3-position | 247.78 | Altered steric accessibility |
Piperidine Derivatives with Aromatic Substituents
2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride
This compound (CAS: 19395-40-5) features a phenyl group and acetic acid moiety on the piperidine ring. Its molecular formula (C₁₃H₁₇NO₂·HCl) and weight (255.74 g/mol) differ due to the additional aromatic and carboxylic groups. Unlike the target compound, this derivative is a metabolite of methylphenidate and exhibits stimulant activity .
2-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride
With a dimethoxybenzyl substituent (CAS: N/A), this derivative (C₁₄H₂₂ClNO₂) has a molecular weight of 283.79 g/mol. However, the absence of a sulfur atom reduces thiol-mediated interactions compared to the target compound .
Table 2: Aromatic Piperidine Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Pharmacological Role |
|---|---|---|---|
| 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine HCl | Furan-sulfanyl | 247.78 | Under investigation |
| 2-Phenyl-2-(piperidin-2-yl)acetic Acid HCl | Phenyl, acetic acid | 255.74 | Stimulant metabolite |
| 2-(3,4-Dimethoxy-benzyl)-piperidine HCl | Dimethoxybenzyl | 283.79 | Antioxidant potential |
Sulfur-Containing Piperidine Analogues
Ranitidine Hydrochloride
Ranitidine (CAS: 66357-35-5) shares a furan-sulfanyl motif but incorporates a nitroethene backbone (C₁₃H₂₂N₄O₃S·HCl). As an H₂ receptor antagonist, it inhibits gastric acid secretion.
Etintidine Hydrochloride
Etintidine (CAS: 71807-56-2), a histamine H₂ antagonist, features an imidazole ring instead of furan. Its potency (2.5× cimetidine) highlights the role of heterocyclic substituents in receptor binding. The furan-sulfanyl group in the target compound may confer distinct metabolic stability but lower acidity compared to imidazole .
Table 3: Sulfur-Containing Analogues
| Compound Name | Core Structure | Therapeutic Use | Potency/Selectivity Insights |
|---|---|---|---|
| 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine HCl | Piperidine-furan | Experimental | Flexible backbone for receptor interaction |
| Ranitidine HCl | Nitroethene-furan | Anti-ulcer | Rigid structure enhances H₂ selectivity |
| Etintidine HCl | Imidazole-thioether | Anti-ulcer | Imidazole enhances acidity and potency |
Biological Activity
Overview
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride is a compound that has attracted significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a piperidine ring, a furan moiety, and a sulfanyl group, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through binding, thereby influencing various biochemical pathways. The exact mechanism remains under investigation but is thought to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with receptors that mediate physiological responses.
Antimicrobial Properties
Research indicates that compounds with furan and piperidine structures often exhibit antimicrobial properties. Preliminary studies have shown that this compound displays activity against certain bacterial strains.
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated promising results against various cancer cell lines, indicating its potential as an anticancer drug.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 4.2 |
| A549 (Lung) | 6.3 |
These results highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic efficacy.
Case Studies and Research Findings
- Anticancer Mechanism : A study investigated the interaction of this compound with human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The compound exhibited an IC50 value of 25 nM, demonstrating significant inhibition compared to control compounds .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the furan and piperidine rings could enhance biological activity, suggesting avenues for further development .
- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against a panel of pathogens, showing notable effectiveness against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or thiol-ene reactions, given the sulfanyl-methyl and furan moieties. A controlled approach similar to the copolymerization of CMDA and DMDAAC () can be adapted, where reagent stoichiometry and temperature are critical. For optimization, Design of Experiments (DoE) frameworks, as demonstrated in flow-chemistry protocols (), can systematically vary parameters (e.g., reaction time, catalyst loading) to maximize yield. Purification via column chromatography or recrystallization, as described for related piperidine derivatives (), is recommended to isolate the hydrochloride salt.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Storage : Maintain at 2–8°C in airtight containers to prevent hygroscopic degradation ( ).
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Work in a fume hood to minimize inhalation of dust/aerosols ( ).
- Emergency Protocols : Follow P201-P210 guidelines ( ) for spill management and first aid (e.g., rinse eyes with water for 15 minutes if exposed).
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
Target Selection : Prioritize enzymes with known interactions with piperidine or furan derivatives, such as cytochrome P450 or GPCRs ().
Assay Development : Use fluorescence-based binding assays or surface plasmon resonance (SPR) to measure affinity.
Control Experiments : Include positive controls (e.g., known inhibitors) and validate results across replicates to address variability ().
Data Analysis : Apply statistical models (e.g., IC₅₀ calculations) to quantify potency and compare with structurally similar compounds ().
Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient ( ).
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the piperidine ring, furan, and sulfanyl-methyl groups. Compare peaks with PubChem data for analogous compounds ().
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
Q. How does the presence of the furan and sulfanyl groups influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Furan : The electron-rich aromatic ring may stabilize intermediates via resonance, enhancing reactivity at the methyl-sulfanyl site ().
- Sulfanyl Group : Acts as a leaving group in SN2 reactions. Its nucleophilicity can be modulated by adjusting pH or using catalysts (e.g., tetrabutylammonium iodide) ().
- Experimental Validation : Conduct kinetic studies under varying conditions (polar aprotic solvents, temperatures) to compare substitution rates with non-furan analogs ().
Q. What strategies can mitigate discrepancies in biological activity data observed across different studies involving this compound?
- Methodological Answer :
- Standardization : Use batches with ≥99% purity ( ) and validate via HPLC/NMR.
- Environmental Controls : Monitor temperature, humidity, and solvent composition during assays ().
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line differences, assay protocols) ().
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
